
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride
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Overview
Description
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple iodine atoms and functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of acetyl and methylcarbamoyl groups is achieved through acylation reactions. The final step involves the chlorination of the benzoyl group to obtain the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Hydrolysis Reaction
The acyl chloride group undergoes rapid hydrolysis in aqueous or basic conditions to form the corresponding carboxylic acid. This reaction is critical for its stability considerations and pharmaceutical derivatization .
Reaction:
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride
-
H₂O/NaOH →
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoic acid + HCl
Conditions:
-
Solvent: Water or aqueous ethanol
-
Temperature: Room temperature to 60°C
Key Data:
Property | Value |
---|---|
Hydrolysis Rate (pH 7) | Complete within 1 hour |
Byproduct | HCl (neutralized with base) |
Aminolysis for Amide Formation
The acyl chloride reacts with primary or secondary amines to form stable amides, a reaction exploited in drug conjugation and polymer synthesis .
Reaction:
This compound
-
RNH₂ →
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzamide + HCl
Conditions:
-
Solvent: Dichloromethane, THF, or DMF
-
Base: Triethylamine (to scavenge HCl)
Example:
Reaction with methylamine yields a methylamide derivative used as an intermediate in radiocontrast agents .
Cross-Coupling Reactions
The iodine substituents enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, though steric hindrance from the triiodo groups may limit reactivity .
Reaction (Sonogashira Example):
This compound
-
Terminal Alkyne →
Alkynylated Product
Conditions:
Challenges:
Scientific Research Applications
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its use as a contrast agent in medical imaging and its potential therapeutic properties.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride involves its interaction with specific molecular targets. The iodine atoms in the compound contribute to its high reactivity, allowing it to form strong bonds with target molecules. The acetyl and methylcarbamoyl groups enhance its solubility and facilitate its transport within biological systems. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
- 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Uniqueness
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties
Biological Activity
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride, also known by its CAS number 58763-17-0, is a halogenated aromatic compound notable for its diverse biological activities. This article examines its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₀ClI₃N₂O
- Molecular Weight : 627.94 g/mol
- CAS Number : 58763-17-0
- Synonyms : 3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid
Synthesis
The synthesis of this compound involves multiple steps that typically include the introduction of iodine atoms onto the benzene ring and subsequent acylation reactions. The synthetic route may vary based on the desired purity and yield.
Anticancer Properties
Research has demonstrated that halogenated compounds like 2,4,6-Triiodo derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.3 | Induction of apoptosis |
SW480 (Colon) | 15.8 | G2/M cell cycle arrest |
A549 (Lung) | 10.5 | Modulation of mitochondrial pathways |
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits selective toxicity towards tumor cells while sparing normal cells. Comparative studies indicate that the presence of iodine enhances lipophilicity and cellular uptake, contributing to its cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the G2/M checkpoint.
- Inhibition of Proliferation : The compound disrupts cellular proliferation signals.
Case Studies
A significant case study involved the administration of this compound in vitro against various cancer types. The results indicated a dose-dependent response in tumor cell lines with substantial reductions in viability observed at higher concentrations.
Study Findings
In a controlled study involving human breast carcinoma cells (MCF-7), treatment with 2,4,6-Triiodo derivatives resulted in:
- A decrease in cell viability by approximately 70% at an IC50 value of 12.3 µM.
- Induction of apoptotic markers such as caspase activation and PARP cleavage.
Q & A
Q. Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis of this iodinated benzoyl chloride derivative is typically achieved through sequential iodination and functionalization steps. Key routes involve:
- Iodination of a benzamide precursor using iodine monochloride (ICl) or other iodinating agents under controlled conditions to introduce triiodo substituents at positions 2, 4, and 6 .
- Amidation and acylation reactions to install the methylacetamido and methylaminocarbonyl groups. Reaction temperatures (< 40°C) and anhydrous conditions are critical to avoid hydrolysis of the benzoyl chloride moiety .
- Chlorination of the carboxylic acid intermediate (e.g., using thionyl chloride or PCl₅) to form the final benzoyl chloride group. Excess reagents must be removed via vacuum distillation or solvent washing to ensure purity .
Key Parameters: - Temperature control during iodination to prevent over-iodination or decomposition.
- Moisture-free environments to stabilize the reactive benzoyl chloride group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from byproducts .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 590.323 (C₉H₆ClI₃N₂O₂) and isotopic patterns consistent with three iodine atoms .
- NMR Spectroscopy:
- ¹H NMR: Look for signals corresponding to the methyl groups in methylacetamido (~δ 2.0 ppm) and methylaminocarbonyl (~δ 3.0 ppm). Aromatic proton signals are absent due to full substitution.
- ¹³C NMR: Peaks for carbonyl carbons (benzoyl chloride: ~δ 170 ppm; amide: ~δ 165 ppm) and iodine-induced deshielding effects on aromatic carbons .
- FT-IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch of benzoyl chloride) and ~1650 cm⁻¹ (amide C=O) .
Q. Advanced: How can researchers address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism: Use differential scanning calorimetry (DSC) to identify multiple melting endotherms. Recrystallize from solvents like DMSO/water or THF/hexane to isolate stable polymorphs.
- Purity variations: Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). Adjust mobile phase pH to resolve degradation products (e.g., hydrolyzed benzoic acid derivatives) .
- Solubility testing: Standardize solvent systems (e.g., DMSO for stock solutions) and document temperature/pH conditions. Contrast-enhanced UV-Vis spectroscopy can quantify solubility limits .
Q. Advanced: What are the mechanistic considerations for the hydrolysis stability of the benzoyl chloride moiety in this iodinated analog, and how can degradation be mitigated?
Methodological Answer:
- Hydrolysis Mechanism: The benzoyl chloride group reacts readily with ambient moisture, forming 3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid. This is accelerated in polar protic solvents (e.g., water, methanol) .
- Mitigation Strategies:
- Storage: Use airtight containers under inert gas (argon or nitrogen) at -20°C. Desiccants like molecular sieves can prolong stability.
- In-situ generation: Prepare the benzoyl chloride derivative immediately before use by reacting the stable benzoic acid precursor with SOCl₂ or oxalyl chloride .
- Stabilizers: Add anhydrous MgSO₄ or activated alumina to reaction mixtures to scavenge trace water .
Q. Basic: What are the primary applications of this compound in academic research, based on its structural features?
Methodological Answer:
- Medical Imaging: The triiodo aromatic core enables X-ray contrast enhancement. Researchers explore its use as a scaffold for iodinated contrast agents in computed tomography (CT) .
- Drug Design: The methylacetamido and methylaminocarbonyl groups serve as linkers for conjugating targeting moieties (e.g., peptides, antibodies) in theranostic applications .
- Radiolabeling Studies: The iodine atoms can be replaced with radioisotopes (e.g., ¹²⁵I) for tracer studies in pharmacokinetic assays .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Batch-to-Batch Variability: Implement stringent QC protocols (e.g., ≥95% purity by HPLC, ICP-MS for residual iodine content).
- Biological Assay Conditions: Standardize cell culture media (e.g., avoid iodide-rich buffers that may interfere with contrast properties) .
- Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) with observed bioactivity, identifying outliers due to structural degradation .
Properties
CAS No. |
58763-17-0 |
---|---|
Molecular Formula |
C12H10ClI3N2O3 |
Molecular Weight |
646.38 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H10ClI3N2O3/c1-4(19)18(3)10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h1-3H3,(H,17,21) |
InChI Key |
VPHUZLLEWSPPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I |
Origin of Product |
United States |
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